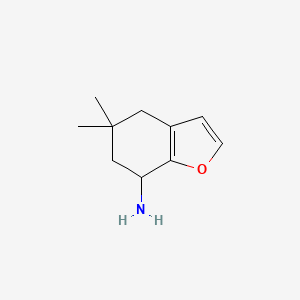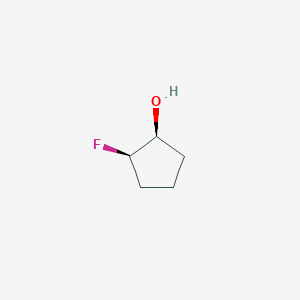
(1S,2R)-2-Fluorocyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Fluorocyclopentan-1-ol is a chiral compound with a fluorine atom and a hydroxyl group attached to a cyclopentane ring The stereochemistry of this compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluorocyclopentan-1-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a fluorinated cyclopentanone precursor. This can be done using chiral catalysts or reagents that induce the desired stereochemistry. Another method involves the use of asymmetric synthesis techniques, where chiral auxiliaries or ligands are employed to control the stereochemical outcome of the reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-Fluorocyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 2-fluorocyclopentanone, while reduction can produce cyclopentanol or other derivatives.
Applications De Recherche Scientifique
(1S,2R)-2-Fluorocyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-Fluorocyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2R)-2-Bromocyclopentan-1-ol: Similar in structure but with a bromine atom instead of fluorine.
(1S,2R)-2-Chlorocyclopentan-1-ol: Similar in structure but with a chlorine atom instead of fluorine.
(1S,2R)-2-Iodocyclopentan-1-ol: Similar in structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of (1S,2R)-2-Fluorocyclopentan-1-ol lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets. This makes this compound a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H9FO |
|---|---|
Poids moléculaire |
104.12 g/mol |
Nom IUPAC |
(1S,2R)-2-fluorocyclopentan-1-ol |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 |
Clé InChI |
BDIRIPRHYULGQH-UHNVWZDZSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C1)F)O |
SMILES canonique |
C1CC(C(C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


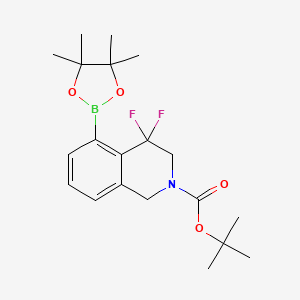
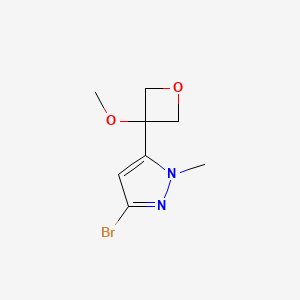
![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)
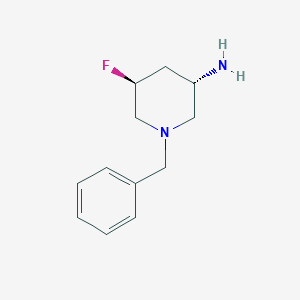
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
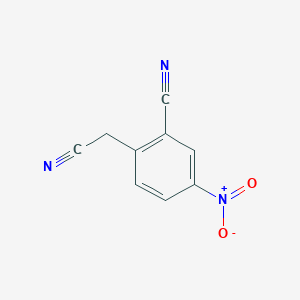
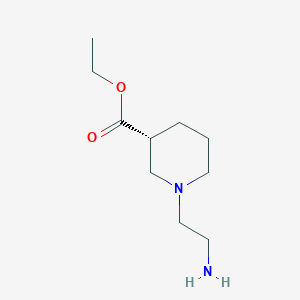
![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)
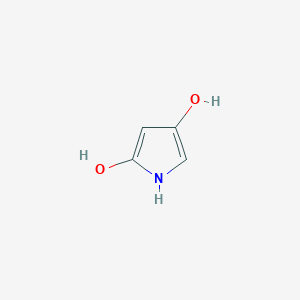
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)


